Sulpiride

描述

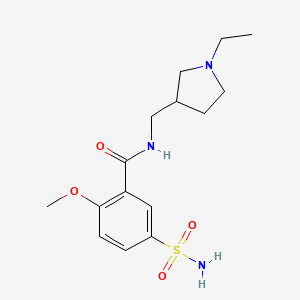

硫利达是一种取代的苯甲酰胺衍生物,也是一种选择性的多巴胺D2受体拮抗剂。它主要用于治疗与精神分裂症和重度抑郁症相关的精神病。 硫利达以其在治疗精神分裂症的阴性症状(如社交退缩和冷漠)方面有效,而不是治疗阳性症状(如幻觉和妄想)而闻名 .

准备方法

合成路线和反应条件

硫利达的合成通常涉及2-甲氧基-5-氨基磺酰基甲基苯甲酸酯与N-乙基-2-氨基甲基四氢吡咯的缩合反应。 该反应产生粗硫利达产物,然后将其精制以获得高纯度硫利达产物 .

工业生产方法

在工业环境中,硫利达的制备遵循类似的合成路线,但规模更大。该过程涉及相同的缩合反应,然后进行纯化步骤以确保最终产品符合所需的质量标准。 工业方法旨在具有成本效益,并且能耗低,产率高 .

化学反应分析

反应类型

硫利达会经历各种化学反应,包括:

氧化: 硫利达在特定条件下可以被氧化以形成亚砜和砜。

还原: 还原反应可以将硫利达转化为相应的胺衍生物。

取代: 硫利达可以进行亲核取代反应,特别是在磺酰胺基团上。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应。

主要产物

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代的苯甲酰胺。

科学研究应用

Sulpiride is an atypical antipsychotic medication of the benzamide class used to treat psychosis associated with schizophrenia and major depressive disorder . It is chemically and clinically similar to amisulpride, and levothis compound, its purified levo-isomer, is sold in some countries for similar purposes . this compound is commonly used in Asia, Central America, Europe, South Africa, and South America but is not approved in the United States, Canada, or Australia .

Schizophrenia

This compound's primary medical application is managing schizophrenia symptoms as a monotherapy or adjunctive therapy for treatment-resistant cases . As a D2-like dopamine receptor (D2R) antagonist, this compound is an important antipsychotic drug in treating schizophrenia . Research suggests that D2R antagonist antipsychotic medications, like this compound, may exert their effects by reducing hyperactivity in specific brain regions of individuals with schizophrenia .

Depression and Anxiety

This compound has also been used to treat dysthymia, and low-quality evidence suggests it may accelerate antidepressant response in patients with major depressive disorder . In Japan, this compound is approved for treating both schizophrenia and major depressive disorder (at low doses) . There is also evidence of its effectiveness in treating panic disorder . Studies using low doses of this compound in treating refractory panic disorder have reported positive results in small open-label studies .

Other uses

In some countries, this compound is indicated for treating vertigo . It is also used for peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .

Schizophrenia Models

This compound is used in scientific research to study schizophrenia. Microinjection of this compound into the ventral pallidum (VP) of the brain can normalize hyperactivity in rat models of schizophrenia . Studies have shown that this compound reduces positive symptom-like habituation disturbances in these models, suggesting that VP D2 receptors play a crucial role in the formation of these disturbances .

Spatial Learning and Motivation

The effects of this compound on spatial learning and motivation have also been explored. Research has investigated how this compound influences motivational and learning processes by modifying the behavior of animals . Studies use paradigms like the Morris water maze and conditioned place preference tests to examine these effects .

Drug-Induced Parkinsonism

This compound has been recognized as a potential cause of drug-induced parkinsonism (DIP) . Studies have analyzed this compound-induced parkinsonism (SIP) in patients with peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) .

Extrapyramidal Symptoms and Hyperprolactinemia

This compound is associated with an increased risk of extrapyramidal symptoms (EPS) and hyperprolactinemia . A study found that the potential risk of these side effects could be as high as that induced by haloperidol .

Other Adverse Reactions

Research has also noted an increase in the use of stomatological corticosteroids, emollient laxatives, dermatological preparations of corticosteroids, quinolone antibacterials, and topical products for joint and muscular pain following the initiation of this compound treatment .

This compound-Induced Parkinsonism in PUD and GERD Patients

作用机制

Sulpiride exerts its effects primarily by antagonizing dopamine D2 and D3 receptors. By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. This action helps alleviate the symptoms of schizophrenia and depression . In silico studies suggest that this compound interacts with specific amino acid residues, such as Asp-119 and Phe-417, in the dopamine receptors .

相似化合物的比较

硫利达在化学和临床上与其他取代的苯甲酰胺类似,如阿米硫平和硫代利达。 这些化合物对多巴胺D2和D3受体具有高度选择性,但它们的亲和力和药代动力学特征不同 . 例如:

阿米硫平: 对D2受体具有更高的亲和力,用于治疗精神分裂症的阳性和阴性症状。

硫代利达: 与硫利达类似,但药代动力学特征不同,对D2受体的亲和力略低。

类似化合物的清单

- 阿米硫平

- 硫代利达

- 雷莫昔普利

- 拉氯普利

- 莫克洛贝米

生物活性

Sulpiride is an atypical antipsychotic primarily used in the treatment of schizophrenia, with a unique pharmacological profile that distinguishes it from other antipsychotics. This article explores the biological activity of this compound, including its mechanism of action, therapeutic efficacy, potential side effects, and relevant case studies.

This compound functions as a selective antagonist of the D2 dopamine receptors. It exhibits a high affinity for D2 and D3 receptors, which are crucial for modulating dopaminergic activity in the brain. The drug's effectiveness is linked to its ability to occupy approximately 65-80% of D2 receptors to achieve optimal therapeutic outcomes while minimizing adverse effects . Additionally, this compound interacts with carbonic anhydrase enzymes, further influencing its pharmacological effects .

Pharmacokinetics

- Absorption : this compound has an oral bioavailability of approximately 27% and reaches peak plasma concentrations (C_max) between 232-403 ng/mL after a dose of 100-108 mg .

- Volume of Distribution : The average volume of distribution is reported as 2.72 ± 0.66 L/kg .

- Protein Binding : this compound binds to plasma proteins, which influences its distribution and efficacy.

Efficacy in Schizophrenia Treatment

Numerous studies have demonstrated the effectiveness of this compound in treating schizophrenia compared to other antipsychotics:

- Comparative Effectiveness : A study involving 1,324 patients found that this compound had a significantly lower risk of non-persistence in treatment compared to risperidone, haloperidol, and olanzapine .

- Adverse Reactions : Despite its effectiveness, this compound is associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. A study indicated an adjusted odds ratio for EPS at 1.73 and hyperprolactinemia at 12.04 when compared to other antipsychotics .

Side Effects and Risks

This compound is linked to several side effects that may impact its clinical use:

- Extrapyramidal Symptoms (EPS) : The incidence of EPS in patients treated with this compound can be significant, necessitating careful monitoring .

- Hyperprolactinemia : Elevated prolactin levels can lead to various complications, including sexual dysfunction and menstrual irregularities .

- Parkinsonism Risk : A study indicated that patients on this compound had a higher incidence rate of parkinsonism compared to controls, particularly among older adults and those with comorbid conditions .

Case Study: Chronic Depression

A small-scale study involving ten patients with chronic depression suggested that this compound could be beneficial in alleviating symptoms of major depression or dysthymia. Seven out of ten patients showed positive responses; however, the variability in individual responses highlighted the need for further controlled trials .

Research Findings on Dosage

Research indicates that low doses (50-150 mg) may exert antidepressant effects by acting on presynaptic autoreceptors, suggesting a broader therapeutic potential beyond schizophrenia . Conversely, higher doses may lead to increased side effects such as EPS.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | D2 dopamine receptor antagonist |

| Bioavailability | Approximately 27% |

| C_max | 232-403 ng/mL after a dose of 100-108 mg |

| Volume of Distribution | 2.72 ± 0.66 L/kg |

| Efficacy in Schizophrenia | Lower risk of treatment non-persistence compared to other antipsychotics |

| Common Side Effects | EPS, hyperprolactinemia, parkinsonism |

属性

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042574 | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |

| Record name | SID11532906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15676-16-1 | |

| Record name | (±)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulpiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。